![molecular formula C13H18BrNO3 B4740632 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B4740632.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has been identified as a designer drug and is not approved for human consumption.
Mechanism of Action
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide acts as a competitive inhibitor of SERT, which results in an increase in the extracellular concentration of serotonin. The increase in serotonin levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been found to increase the release of dopamine and norepinephrine in the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to induce hyperthermia, hypertension, and tachycardia in animal models. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been found to have anxiogenic and locomotor stimulating effects.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a highly selective SERT inhibitor, which makes it a valuable tool for studying the role of SERT in various physiological and pathological conditions. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has some limitations as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has not been extensively studied in humans, and its long-term effects are not well understood. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is also a designer drug and is not approved for human consumption, which limits its use in clinical research.
Future Directions
There are several future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. One area of research is to study the long-term effects of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide on the brain and behavior. Another area of research is to study the effects of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in animal models of various psychiatric and neurological disorders. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can also be used to study the interactions between SERT and other neurotransmitter systems. Additionally, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can be used as a lead compound for the development of new SERT inhibitors with improved selectivity and pharmacokinetic properties.
Conclusion:
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a novel psychoactive substance that has gained attention in the scientific community due to its potential use as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a potent and selective SERT inhibitor that can be used to study the role of SERT in various physiological and pathological conditions. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages as a research tool, but its long-term effects and limitations need to be further studied. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several future directions for research, and its potential as a research tool should be further explored.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has gained attention in the scientific community due to its potential use as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been identified as a potent and selective serotonin transporter (SERT) inhibitor. SERT is a protein that regulates the levels of serotonin in the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can be used to study the role of SERT in various physiological and pathological conditions.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9-6-11(14)7-10(2)13(9)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIICXYGKVMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCOC)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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